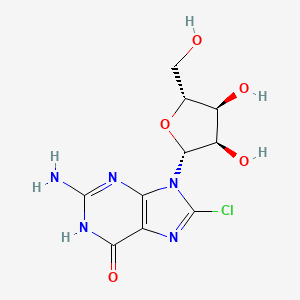![molecular formula C16H12FN3O B1532022 2-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]-2,3-二氢-1H-吲哚 CAS No. 1154346-82-3](/img/structure/B1532022.png)
2-[3-(4-氟苯基)-1,2,4-噁二唑-5-基]-2,3-二氢-1H-吲哚
描述
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C16H12FN3O and its molecular weight is 281.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物研究:抗病毒剂
吲哚衍生物已被证明有望成为抗病毒剂。 例如,某些吲哚化合物已被报道对流感 A 和柯萨奇病毒 B4 具有抑制活性 。化合物中 4-氟苯基基团的存在可能增强其与病毒蛋白的结合亲和力,这可能为开发新的抗病毒药物提供途径。
癌症治疗:抗癌活性
吲哚衍生物以其抗癌特性而闻名。吲哚部分的富电子芳香体系可以与各种生物靶标相互作用,这对癌症治疗至关重要。 可以探索该化合物中噁二唑环抑制癌细胞生长和增殖的潜力 。
神经系统疾病:神经保护作用
吲哚核心在结构上与色氨酸和血清素相似,表明其在神经功能中的潜在作用。 研究可以调查该化合物的 neuroprotective 作用,特别是在帕金森病和阿尔茨海默病等疾病中,吲哚衍生物已显示出有益作用 。
抗炎应用
吲哚衍生物已显示出显着的抗炎活性。 可以研究该化合物在减少炎症方面的功效,这可能是通过调节细胞因子产生或抑制炎症酶来实现的 。
抗氧化特性
吲哚核由于具有清除自由基的能力而与抗氧化特性相关。 该化合物在预防氧化应激相关损伤方面的应用可能是研究的一个有价值的领域,特别是在慢性病的背景下 。
抗菌和抗菌剂
吲哚衍生物的结构复杂性使其成为抗菌和抗菌剂的合适候选者。 可以进一步探索该化合物破坏细菌细胞壁或干扰细菌必需酶的潜力 。
抗糖尿病活性
吲哚衍生物与抗糖尿病活性有关,可能是通过调节胰岛素分泌或葡萄糖代谢来实现的。 可以研究该化合物在控制糖尿病方面的治疗潜力 。
作用机制
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities . .
Mode of action
The mode of action would depend on the specific targets of this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . 1,2,4-Oxadiazole derivatives have shown antibacterial effects .
Pharmacokinetics
The presence of fluorine in drug molecules can enhance certain properties such as lipophilicity, metabolic stability, and potency .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of this compound. Some indole and 1,2,4-oxadiazole derivatives have shown inhibitory activity against certain viruses and bacteria .
生化分析
Biochemical Properties
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole exhibits a range of biochemical properties that make it a subject of interest in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties . Additionally, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole may bind to specific receptors, such as G-protein coupled receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole on various cell types and cellular processes are significant. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. For example, in cancer cell lines, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For instance, it has been reported to inhibit the activity of certain kinases, such as protein kinase C, by binding to their active sites . Additionally, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole can lead to sustained changes in cellular function, such as altered metabolic activity and gene expression profiles .
Dosage Effects in Animal Models
The effects of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys.
属性
IUPAC Name |
5-(2,3-dihydro-1H-indol-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-7-5-10(6-8-12)15-19-16(21-20-15)14-9-11-3-1-2-4-13(11)18-14/h1-8,14,18H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVAWXNAPOLWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


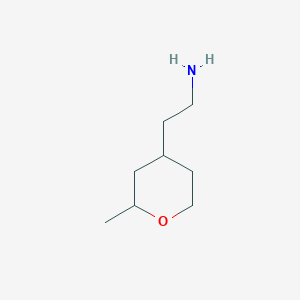
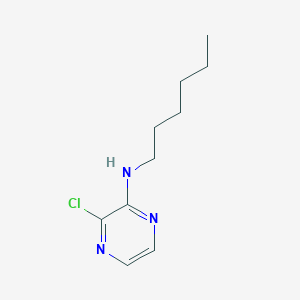
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
![1,1,1-Trifluoro-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol](/img/structure/B1531945.png)
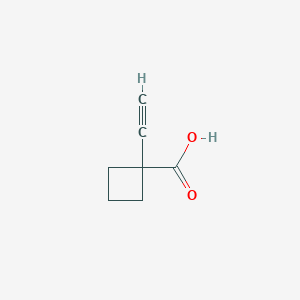
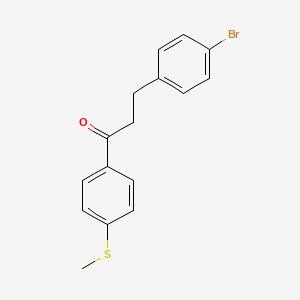
![4-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1531949.png)
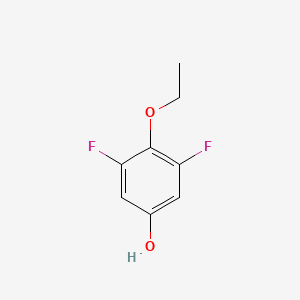
![2,2,2-trifluoroethyl N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B1531954.png)
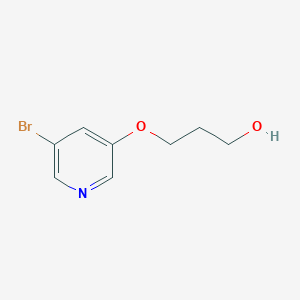
![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)
![methyl({[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1531959.png)
![8-(4-Iodophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1531960.png)
